![molecular formula C10H8N4 B018503 3-Methyl-1,2,4-triazolo[3,4-A]phthalazine CAS No. 20062-41-3](/img/structure/B18503.png)

3-Methyl-1,2,4-triazolo[3,4-A]phthalazine

Overview

Description

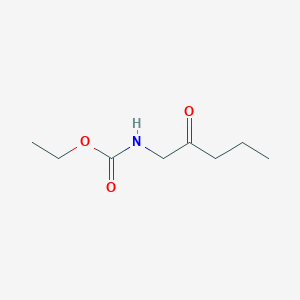

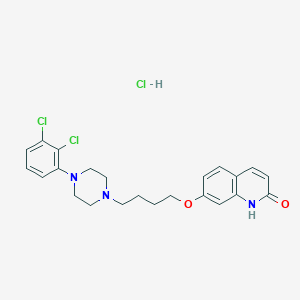

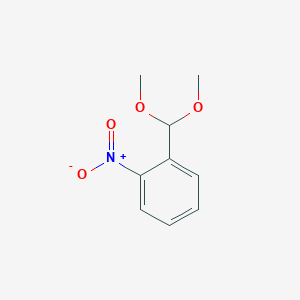

3-Methyl-1,2,4-triazolo[3,4-A]phthalazine is a heterocyclic compound that belongs to the class of triazolophthalazines. This compound is characterized by its fused ring structure, which includes a triazole ring and a phthalazine ring. The presence of a methyl group at the 3-position of the triazole ring distinguishes it from other related compounds.

Mechanism of Action

Target of Action

Similar compounds have shown potential as leishmanicidal agents , and have exhibited excellent anti-tumor activity against certain cancer cell lines

Mode of Action

It has been suggested that similar compounds may intercalate dna . This means that the compound inserts itself between the base pairs in the DNA double helix, which can interfere with the processes of DNA replication and transcription.

Biochemical Pathways

Similar compounds have been found to inhibit the activity of pyruvate kinase in the glycolytic pathway . This could potentially disrupt energy production within the cell, leading to cell death.

Result of Action

Similar compounds have shown potential as leishmanicidal agents , and have exhibited excellent anti-tumor activity against certain cancer cell lines . These effects suggest that the compound may induce cell death in these contexts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1,2,4-triazolo[3,4-A]phthalazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1(2H)-phthalazinone with hydrazine derivatives under specific conditions. For instance, the reaction of 1(2H)-phthalazinone with methylhydrazine in the presence of a suitable catalyst can yield this compound .

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1,2,4-triazolo[3,4-A]phthalazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out to modify the triazole ring, potentially leading to the formation of dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the fused ring system.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various halogenating agents, nucleophiles, and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound has shown promise in biological assays, potentially serving as a lead compound for drug development.

Medicine: Preliminary studies suggest that it may exhibit pharmacological activities, including hypotensive effects.

Comparison with Similar Compounds

Similar Compounds

1,2,4-Triazolo[3,4-A]phthalazine: Lacks the methyl group at the 3-position.

3-Methyl-1,2,4-triazolo[4,3-A]quinoxaline: Similar structure but with a quinoxaline ring instead of a phthalazine ring.

3-Methyl-1,2,4-triazolo[4,3-A]pyrazine: Contains a pyrazine ring instead of a phthalazine ring.

Uniqueness

The presence of the methyl group at the 3-position of the triazole ring in 3-Methyl-1,2,4-triazolo[3,4-A]phthalazine imparts unique chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and potential biological activity, distinguishing it from other similar compounds .

Properties

IUPAC Name |

3-methyl-[1,2,4]triazolo[3,4-a]phthalazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4/c1-7-12-13-10-9-5-3-2-4-8(9)6-11-14(7)10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAADZFBBHXCGLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1N=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90173878 | |

| Record name | 3-Methyl-s-triazolo(3,4-a)phthalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90173878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20062-41-3 | |

| Record name | 3-Methyl-1,2,4-triazolo[3,4-a]phthalazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20062-41-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-s-triazolo(3,4-a)phthalazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020062413 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-Triazolo[3, 3-methyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116346 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methyl-s-triazolo(3,4-a)phthalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90173878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-METHYLTRIAZOLO(3,4-A)PHTHALAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03760VRH6P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key structural characteristics of 3-Methyl-1,2,4-triazolo[3,4-A]phthalazine?

A1: this compound is characterized by a planar molecular structure. [] This planarity is likely due to the conjugated pi-electron system extending across the fused rings. X-ray crystallography revealed that in its monohydrate form (C10H8N4·H2O), two molecules are bridged by two water molecules through O—H⋯N hydrogen bonds, forming dimers. [] These dimers are further organized into stacks along the a-axis within the crystal lattice. []

Q2: How can this compound be synthesized?

A2: One synthetic approach involves reacting 1-hydrazino-4-phenylphthalazine or 4-benzyl-1-hydrazinophthalazine with oxalic acid. [] This reaction yields the desired 6-aryl-1,2,4-triazolo[3,4-a]phthalazine structure. [] This method highlights the versatility of these reactions for generating diverse analogs.

Q3: Have any studies investigated the potential biological activities of this compound derivatives?

A3: Yes, research has explored the anticancer and antimicrobial properties of 3-methyl-[1,2,4]triazolo[3,4-a]phthalazine analogs. [] Specifically, N-aryl substituted phenyl acetamide analogs of the compound, synthesized via Suzuki Coupling, showed promising activity against the HCT116 cancer cell line in vitro. [] Additional antimicrobial screening revealed varying degrees of activity against different microbial strains. []

Q4: Is there evidence linking this compound to the metabolism of other drugs?

A4: While not directly addressed in the provided research, this compound (MTP) is a known metabolite of the antihypertensive drug hydralazine. [] This metabolic conversion is primarily facilitated by the N-acetyltransferase 2 (NAT2) enzyme. [] Importantly, NAT2 genotype significantly influences hydralazine pharmacokinetics during pregnancy, with rapid acetylators displaying faster clearance and lower exposure to the drug compared to slow acetylators. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Furo[3,4-d]imidazole-2,4,6(3H)-trione, dihydro-1,3-bis(phenylmethyl)-, (3aR,6aS)-rel-](/img/structure/B18442.png)